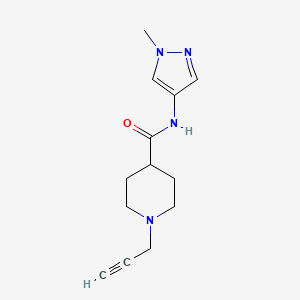
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidin-4-one derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring or the prop-2-ynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidin-4-one derivatives.
Reduction: Reduced pyrazole derivatives or prop-2-ynyl group derivatives.
Substitution: Substituted piperidine or pyrazole derivatives.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: It may serve as a ligand for various biological targets, potentially influencing biological pathways and processes.
Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism by which N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
N-(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: A related compound with a cyclopropane ring instead of a piperidine ring.
4-(1-methyl-1H-pyrazol-4-yl)pyridine: A pyridine derivative with a similar pyrazole moiety.
Uniqueness: N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide stands out due to its unique combination of a piperidine ring and a prop-2-ynyl group, which may confer distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and applications for this intriguing molecule.
特性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-6-17-7-4-11(5-8-17)13(18)15-12-9-14-16(2)10-12/h1,9-11H,4-8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMOOLWAGDWLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














